The synthesis of Itacnosertib involves several steps that emphasize the construction of its complex molecular framework. While specific proprietary methods may not be publicly disclosed, general synthetic approaches for similar compounds typically include:
Technical details regarding specific reagents, conditions, and yields are often proprietary but are critical for optimizing the synthesis for scale-up in pharmaceutical applications.
The molecular structure of Itacnosertib reveals a complex arrangement that contributes to its biological activity. The compound features:
Data regarding its molecular geometry can be obtained from computational modeling studies or X-ray crystallography if available. The three-dimensional conformation plays a significant role in its interaction with biological targets.
Itacnosertib undergoes several chemical reactions that are essential for its function as a therapeutic agent:
Understanding these reactions is critical for predicting efficacy and safety profiles during drug development.
The mechanism of action of Itacnosertib centers around its ability to inhibit the activin A receptor type 1. This inhibition disrupts signaling pathways associated with cell proliferation and differentiation, particularly in cancer cells.
Quantitative data from preclinical studies indicate significant reductions in tumor growth rates when Itacnosertib is administered alongside standard therapies.
The physical and chemical properties of Itacnosertib are essential for understanding its behavior in biological systems:
These properties can be assessed through standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Itacnosertib has promising applications primarily in oncology:
The development of ALK2 (Activin Receptor-Like Kinase-2) inhibitors represents a targeted approach to modulate dysregulated bone morphogenetic protein (BMP) signaling pathways. Initial ALK2 inhibitors emerged from phenotypic screening in zebrafish embryos, leading to the discovery of Dorsomorphin, a pyrazolo[1,5-a]pyrimidine-based compound with significant kinase off-target activity and metabolic instability [1]. Subsequent optimization yielded LDN-193189 (a 4-quinoline derivative) and LDN-212854 (5-quinoline variant), which improved ALK2 potency, selectivity, and metabolic stability. Parallel efforts identified the distinct pyridine scaffold of K02288, though poor solubility limited its utility [1]. These early inhibitors established critical structure-activity relationships:
Table 1: Evolution of ALK2 Inhibitors
Generation | Representative Compounds | Key Improvements |
---|---|---|
First | Dorsomorphin | Initial in vivo activity |
Second | LDN-193189, K02288 | Enhanced potency and metabolic stability |
Third | LDN-212854, LDN-214117 | Improved selectivity over ALK5 |
Advanced | OD-36, Itacnosertib (TP-0184) | Macrocyclic selectivity; clinical candidates |
Itacnosertib (TP-0184) is a small-molecule inhibitor classified under precision oncology therapeutics targeting specific kinase dysregulations. Its core characteristics include:
Table 2: Molecular Classification of Itacnosertib
Property | Itacnosertib | Comparison to Typical ALK Inhibitors |
---|---|---|
Primary target | ACVR1/ALK2 | ALK (e.g., Crizotinib) |
Secondary targets | FLT3, JAK2 (IC₅₀ = 8540 nM) | ROS1, MET (e.g., Lorlatinib) |
Chemical scaffold | Quinoline-amine derivative | Pyrazolo[1,5-a]pyrimidine (e.g., LDN-193189) |
Development status | Phase 2 (hematology), discontinued (solid tumors) | Multiple approved (e.g., Alectinib) |
ALK2 inhibition by Itacnosertib addresses pathogenic mechanisms in oncologic and non-oncologic conditions:
Table 3: Pathological Mechanisms of ALK2 Signaling
Disease | ALK2 Mutation | Consequence | Itacnosertib's Action |
---|---|---|---|
FOP | R206H (GS domain) | FKBP12 binding disruption; Activin-A hyperresponsiveness | Restores basal SMAD1/5 signaling |
DIPG | G328V/E/W (kinase domain) | Enhanced autophosphorylation; ligand-independent activation | Inhibits oncogenic SMAD phosphorylation |
Anemia of Inflammation | Wild-type ALK2 overexpression | Hepcidin-mediated iron sequestration | Suppresses inflammatory hepcidin induction |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7